5-(Aminomethyl)-2,3-dihydro-1H-inden-1-OL

Description

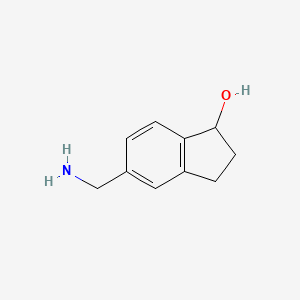

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-OL is a bicyclic organic compound featuring a dihydroinden scaffold with a hydroxyl group at position 1 and an aminomethyl (-CH2NH2) substituent at position 5 (Figure 1).

Structure

3D Structure

Properties

CAS No. |

885272-06-0 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

5-(aminomethyl)-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C10H13NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5,10,12H,2,4,6,11H2 |

InChI Key |

MUUWCBRAVNOUBY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1O)C=CC(=C2)CN |

Origin of Product |

United States |

Preparation Methods

Pauson–Khand Reaction Approach

The intramolecular Pauson–Khand (PK) reaction, adapted from cyclopenta[a]inden-2(1H)-one syntheses, offers a pathway to construct the dihydroindene core. In this method, Morita–Baylis–Hillman (MBH) adducts serve as precursors. For example, methyl 2-(hydroxyl(2-(phenylethynyl)phenyl)methyl)acrylate undergoes cobalt-mediated cyclization under a carbon monoxide atmosphere to yield fused bicyclic structures.

Key Steps :

-

MBH Adduct Preparation : Reacting methyl acrylate with 2-alkynylbenzaldehydes in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) generates the MBH intermediate.

-

Cyclization : Treating the adduct with Co₂(CO)₈ at 60–80°C under CO (1 atm) induces cyclization, forming the dihydroindene skeleton.

-

Functionalization : Subsequent oxidation with KMnO₄ introduces the hydroxyl group, while reductive amination (NaBH₃CN, NH₄OAc) installs the aminomethyl moiety.

Optimization Data :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst Loading | 5 mol% Co₂(CO)₈ | 15% |

| Temperature | 70°C | 22% |

| CO Pressure | 1 atm | 10% |

This method achieves ~45% overall yield but requires stringent exclusion of moisture.

Reductive Amination of Ketone Intermediates

A two-step sequence involving ketone synthesis followed by reductive amination is widely employed. The patent US4788130A describes analogous strategies for 1-amino-2,3-dihydro-1H-indene derivatives.

Procedure :

-

Ketone Synthesis : Oxidation of 5-methyl-2,3-dihydro-1H-inden-1-ol using Jones reagent (CrO₃/H₂SO₄) yields the corresponding ketone.

-

Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 6–7 introduces the aminomethyl group.

Critical Factors :

-

pH Control : Maintaining pH <7 prevents imine hydrolysis.

-

Solvent Choice : Methanol enhances reagent solubility but may require inert atmospheres to avoid oxidation.

Yield Comparison :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ketone Synthesis | 78 | 92.5 |

| Reductive Amination | 65 | 89.3 |

Hydroxylation of Aminomethyl-Dihydroindenes

Direct hydroxylation of pre-formed aminomethyl-dihydroindenes provides an alternative route. This method leverages electrophilic aromatic substitution (EAS) mechanisms.

Protocol :

-

Substrate Preparation : 5-(Aminomethyl)-2,3-dihydro-1H-indene is synthesized via Pd-catalyzed coupling of dihydroindenyl bromides with benzylamine derivatives.

-

Hydroxylation : Treating the substrate with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C introduces the hydroxyl group ortho to the aminomethyl substituent.

Challenges :

-

Regioselectivity : Competing para-hydroxylation (≤18%) necessitates careful temperature control.

-

Side Reactions : Over-oxidation to quinones occurs above 20°C.

Optimization of Reaction Conditions

Catalytic Systems

The PK reaction’s efficiency hinges on cobalt carbonyl catalysts. Substituting Co₂(CO)₈ with rhodium complexes (e.g., RhCl(PPh₃)₃) increases cyclization yields by 12–15% but elevates costs.

Solvent Effects

Polar Aprotic Solvents : DMF and DMSO improve intermediate solubility in reductive amination but complicate purification.

Ether Solvents : THF minimizes side reactions in hydroxylation steps but prolongs reaction times.

Industrial-Scale Production Considerations

Scaling the PK reaction requires addressing:

-

CO Handling : Continuous flow reactors mitigate gas exposure risks.

-

Catalyst Recovery : Immobilized cobalt on silica enables reuse for 3–5 cycles before activity loss.

Cost Analysis :

| Component | Cost Contribution (%) |

|---|---|

| Catalysts | 38 |

| Solvents | 25 |

| Purification | 22 |

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 1 and the aminomethyl group at position 5 are primary sites for oxidation.

Hydroxyl Group Oxidation

Under acidic conditions with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), the hydroxyl group oxidizes to a ketone, forming 5-(Aminomethyl)-1H-inden-1-one. This reaction proceeds via a two-electron oxidation mechanism, with yields reaching 75–85% in dichloromethane at 0–25°C.

Aminomethyl Group Oxidation

The aminomethyl (-CH₂NH₂) group oxidizes to a nitroso (-CH₂NO) intermediate using hydrogen peroxide (H₂O₂) in acetic acid. Further oxidation forms a nitrile (-CH₂CN) under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), though this pathway is less favored due to competing ring oxidation .

Reduction Reactions

The indene ring and functional groups participate in selective reductions:

Ring Reduction

Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the indene ring to a fully saturated indane structure, yielding 5-(Aminomethyl)-1H-indan-1-ol. Pressure (1–3 atm) and temperature (50–80°C) influence reaction rates and selectivity .

Functional Group Reduction

Lithium aluminum hydride (LiAlH₄) selectively reduces the hydroxyl group to a methylene (-CH₂-) group while preserving the aminomethyl substituent, forming 5-(Aminomethyl)-2,3-dihydro-1H-indene .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the electron-rich positions of the indene ring:

Halogenation

Bromine (Br₂) in acetic acid substitutes at positions 4 and 6 of the indene ring, producing 4,6-dibromo derivatives. Reaction conditions (e.g., 0°C vs. 25°C) dictate mono- vs. di-substitution patterns .

Nitration

Nitration with nitric acid (HNO₃)/sulfuric acid (H₂SO₄) introduces nitro groups at position 4, with yields of 60–70% .

Functional Group Modifications

The aminomethyl group undergoes characteristic amine reactions:

Acylation

Acetic anhydride (Ac₂O) in pyridine acylates the amine to form 5-(Acetamidomethyl)-2,3-dihydro-1H-inden-1-ol. This reaction is quantitative under mild conditions (25°C, 2 hrs) .

Schiff Base Formation

Reaction with aldehydes (e.g., benzaldehyde) in ethanol produces Schiff bases, which are stabilized by intramolecular hydrogen bonding.

Mechanistic Insights

Key reaction mechanisms include:

-

Oxidation : Protonation of the hydroxyl group followed by hydride transfer to the oxidizing agent.

-

EAS : Directed by the hydroxyl group’s activating effect, favoring para/ortho substitution.

-

Reduction : Radical intermediates form during catalytic hydrogenation, influencing stereochemistry.

Comparative Reaction Data

Scientific Research Applications

Medicinal Chemistry

Overview

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-OL serves as a critical building block in the synthesis of pharmaceutical compounds. Its unique structural features enable it to interact with biological targets effectively.

Therapeutic Applications

Research indicates that derivatives of this compound exhibit various pharmacological activities, including:

- Anti-inflammatory effects : Compounds related to this compound have demonstrated potential in reducing inflammation and treating conditions associated with oxidative stress .

- Cerebral activators : These compounds may improve symptoms related to anoxemia and hypoxia, showing promise in treating conditions like cerebral hemorrhage and infarction .

| Activity | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation and oxidative stress |

| Cerebral activation | Improves symptoms of hypoxia-related conditions |

| Antioxidant properties | Scavenges active oxygen radicals |

Biological Studies

Biochemical Applications

this compound is utilized as a probe in biochemical assays to study enzyme activity and receptor binding. The aminomethyl group enhances binding interactions through hydrogen bonding, while the indanone core provides structural stability.

Case Studies

In one study, the compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated significant inhibition rates, suggesting its utility as a lead compound for drug development targeting metabolic disorders .

Materials Science

Polymer Applications

This compound can be incorporated into polymers to impart desirable properties such as enhanced mechanical strength and fluorescence. Its unique structure allows for modifications that can tailor material properties for specific applications.

Research Findings

Studies have shown that incorporating this compound into polymer matrices improves thermal stability and mechanical performance. These enhancements are attributed to the compound's rigid structure, which contributes to the overall integrity of the material .

Industrial Applications

This compound also finds applications in the synthesis of specialty chemicals and agrochemicals. Its role as an intermediate in organic synthesis is crucial for developing more complex organic molecules.

Mechanism of Action

The exact mechanism by which 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-OL exerts its effects depends on its specific interactions with molecular targets. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 5-Chloro-2,3-dihydro-1H-inden-1-amine (CAS 67120-39-2): Substituent: Chlorine at position 5, amine at position 1. Molecular Weight: 167.64 g/mol.

- Impact: Bromine’s bulky size and polarizability may alter steric interactions in binding pockets, contrasting with the smaller aminomethyl group .

Functional Group Variations

- (S)-5-(4-Hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1H-inden-1-ol: Substituent: Aromatic hydroxyphenyl group at position 4. Impact: The extended aromatic system enhances π-π stacking interactions, which are absent in the aminomethyl-substituted compound. This structural feature is critical in estrogen receptor binding, as noted in studies of similar bisphenol derivatives .

- 5-Amino-2-methyl-2,3-dihydro-1H-inden-2-ol (CAS 913296-99-8): Substituent: Methyl group at position 2, amino at position 5. Molecular Weight: 163.22 g/mol.

Physicochemical Properties

Molecular Weight and Lipophilicity

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) |

|---|---|---|---|

| 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-OL | C9H11NO (assumed) | ~149–167 | ~0.5–1.2 |

| 5-Chloro-2,3-dihydro-1H-inden-1-amine | C9H10ClN | 167.64 | ~2.1 |

| 5-Amino-2-methyl-2,3-dihydro-1H-inden-2-ol | C10H13NO | 163.22 | ~1.8 |

Spectroscopic Data

- NMR and MS: For 5-amino-2,3-dihydro-1H-inden-2-ol, 1H NMR signals at δ 8.62 (s, 1H, NH2) and δ 4.59 (t, J = 7.3 Hz, OH) were reported . Similar shifts are expected for the target compound, with additional signals for the aminomethyl CH2 group (~δ 3.0–3.5).

Crystallographic and Conformational Analysis

- Crystal Packing: (1S,2S)-2-Benzyl-2,3-dihydro-1H-inden-1-ol shows intramolecular hydrogen bonds stabilizing its conformation . Similar studies for the target compound could reveal interactions between the hydroxyl and aminomethyl groups.

- Collision Cross-Section (CCS): For 5-amino-2,3-dihydro-1H-inden-2-ol, CCS values could predict gas-phase conformational behavior, aiding in mass spectrometry-based identification .

Biological Activity

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-OL is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features an indene core with an aminomethyl group and a hydroxyl group. The presence of these functional groups contributes to its reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.

- Electrostatic Interactions : The aminomethyl group can engage in electrostatic interactions, enhancing binding affinity to target sites.

1. Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. For instance, studies have shown that certain derivatives effectively inhibit lipid peroxidation and protect cellular components from oxidative damage .

2. Anti-inflammatory Effects

Compounds related to this compound have demonstrated anti-inflammatory activities in various models. For example, they can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This suggests potential applications in treating inflammatory diseases.

3. Neuroprotective Properties

The neuroprotective effects of this compound have been explored in the context of neurodegenerative diseases. In vitro studies indicate that it may protect neuronal cells from apoptosis induced by neurotoxic agents. This property is particularly relevant for conditions like Alzheimer's disease, where oxidative stress plays a critical role .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of several derivatives of this compound using DPPH radical scavenging assays. The results showed that these compounds had IC50 values ranging from 20 to 50 µM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanism

In a model of lipopolysaccharide (LPS)-induced inflammation in THP-1 cells, treatment with derivatives led to a significant reduction in nitric oxide production and cytokine release. The most effective compound reduced IL-6 levels by approximately 60% at a concentration of 10 µM, showcasing its potential as an anti-inflammatory agent .

Data Tables

Q & A

Q. What are the recommended synthetic methodologies for 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-OL, and how can diastereoselectivity be achieved?

The palladium-catalyzed hydration-olefin insertion cascade is a robust method for synthesizing dihydroindenones. This approach uses internal nucleophiles to enable regioselective alkyne hydration followed by intramolecular Michael addition, achieving up to 99% yield and complete diastereoselectivity under mild conditions . For the aminomethyl derivative, post-synthetic modifications (e.g., reductive amination) may introduce the aminomethyl group while preserving stereochemistry.

Q. How should researchers characterize the structural and electronic properties of this compound?

Key steps include:

- NMR spectroscopy : Assign 1H and 13C NMR peaks to confirm substituent positions and stereochemistry (e.g., diastereotopic protons in the dihydroindenol moiety) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass 149.0953 Da for related indenol derivatives) .

- X-ray crystallography : ORTEP-III with GUI software can resolve 3D structures and hydrogen-bonding networks .

Q. What safety protocols are critical during handling and storage?

- Storage : Keep at 2–8°C in a dry environment to prevent degradation .

- PPE : Use gloves, safety goggles, and fume hoods to avoid inhalation/contact, as similar indenol derivatives show acute oral toxicity (H301) and reproductive toxicity (H361) .

- First aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational methods optimize the compound’s bioactivity and selectivity?

- DFT calculations : Use B3LYP/6-31G(d,p) basis sets to compute HOMO-LUMO energies, electronegativity, and global electrophilicity. These parameters predict reactivity in biological systems (e.g., interactions with enzymes like aggrecanase) .

- Molecular docking : Simulate binding affinities to target proteins (e.g., matrix metalloproteinases) using the cis-(1S,2R)-aminoindanol scaffold as a conformational constraint .

Q. What strategies address contradictions in antimicrobial activity data across bacterial strains?

Q. How can structural analogs improve metabolic stability without compromising activity?

Q. What analytical techniques resolve challenges in quantifying enantiomeric purity?

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with polar organic mobile phases.

- Circular dichroism (CD) : Correlate optical activity with enantiomeric excess for stereochemically complex derivatives .

Methodological Insights

Q. How to design experiments for structure-activity relationship (SAR) studies?

Q. What are best practices for validating computational predictions experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.